molecular formula C16H15F2NO4S B142888 Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate CAS No. 154330-68-4

Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate

Cat. No. B142888
M. Wt: 355.4 g/mol
InChI Key: SQBUMINRQFVBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and are often used as key intermediates in the synthesis of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline ring through various methods such as the Friedländer synthesis, Skraup synthesis, or through the cyclocondensation of isatoic anhydride with ethyl acetoacetate as described in paper . In this case, the synthesis of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate could potentially involve the chlorination of a related compound followed by deacetylation and intramolecular cyclization reactions, as mentioned in paper .

Molecular Structure Analysis

The molecular structure of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate would include a quinoline core with fluorine atoms at the 6 and 7 positions, an ethylthio group at the 2 position, an acetoxy group at the 4 position, and an ester group at the 3 position. The presence of electronegative fluorine atoms could influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and reactions with hydrazine derivatives to form complex heterocycles, as seen in paper . The specific reactivity of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate would depend on the functional groups present and the conditions applied, such as those used in the synthesis of other quinoline derivatives in papers and .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives like ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate would include their melting points, solubility in various solvents, and stability under different conditions. These properties are crucial for the practical application of these compounds in chemical synthesis and pharmaceutical development. For instance, the purity and stability of similar compounds were analyzed using HPLC in paper , and the presence of specific impurities was identified as a concern for large-scale production.

Scientific Research Applications

  • Synthesis of 4-acetoxy-2-propyltetrahydrothiophene

    • Application : This compound is synthesized from 1-hepten-4-ol by a three-step route involving epoxidation and mesylation to 1,2-epoxy-4-heptyl mesylate and then reaction with thioacetate .
    • Method : Thioacetic acid was added to a mixture of anhydrous potassium carbonate, absolute acetonitrile, and 18-crown-6. The mixture was stirred at room temperature for 15 min and 1,2-epoxy-4-heptyl mesylate was added .
    • Results : An acetoxylated cyclic product was formed instead of the expected thioacetate, and a mechanism for its formation using an intramolecular transesterification is proposed .
  • Synthesis of 4-acetoxy-2-azetidinone

    • Application : This compound is useful for the preparation of carbapenem- and penem-type antibiotics .
    • Method : The synthesis avoids the tedious and costly column chromatographic or recrystallized separation steps for diastereomers .
    • Results : The overall yield of the product is greatly improved and the process is also more economical for large-scale production .

properties

IUPAC Name

ethyl 4-acetyloxy-2-ethylsulfanyl-6,7-difluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO4S/c1-4-22-16(21)13-14(23-8(3)20)9-6-10(17)11(18)7-12(9)19-15(13)24-5-2/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBUMINRQFVBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1SCC)F)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444551
Record name Ethyl 4-(acetyloxy)-2-(ethylsulfanyl)-6,7-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate

CAS RN

154330-68-4
Record name Ethyl 4-acetoxy-6,7-difluoro-2-(ethylthio)quinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154330-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(acetyloxy)-2-(ethylsulfanyl)-6,7-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.